molecular formula C11H14N2O3S2 B2439473 N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide CAS No. 1396844-13-5

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide

Cat. No.: B2439473
CAS No.: 1396844-13-5
M. Wt: 286.36
InChI Key: WQWCMADGRSQRJQ-UHFFFAOYSA-N
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Description

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide is a heterocyclic compound that has garnered attention due to its unique chemical structure and properties. This compound is characterized by the presence of a cyclopropyl group, a pyrrolidinone ring, and a thiophene sulfonamide moiety, making it a versatile molecule in various chemical and biological applications.

Properties

IUPAC Name

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S2/c14-10-6-8(7-13(10)9-3-4-9)12-18(15,16)11-2-1-5-17-11/h1-2,5,8-9,12H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWCMADGRSQRJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(CC2=O)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidinone ring followed by the introduction of the cyclopropyl group. The thiophene sulfonamide moiety is then attached through sulfonation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are employed to meet industrial standards.

Chemical Reactions Analysis

Chemical Reactivity

The compound’s structural features (sulfonamide, pyrrolidinone, cyclopropyl group) suggest susceptibility to specific reactions:

Alkylation/Methylation

  • Sulfonamide methylation :
    The sulfonamide nitrogen can be methylated using methyl iodide (MeI) and a base (e.g., K₂CO₃) to form N-methyl derivatives, as observed in analogous compounds .

Reduction

  • Pyrrolidinone reduction :
    The carbonyl group in the pyrrolidinone ring may be reduced using agents like LiAlH₄ to form dihydro derivatives .

Substitution Reactions

  • Thiophene electrophilic substitution :
    The thiophene ring may undergo halogenation, nitration, or alkylation at the 5-position (meta to the sulfonamide group).

Key Functional Groups

  • Sulfonamide group :

    • Acts as a leaving group in substitution reactions.

    • Stabilizes adjacent carbons via resonance, influencing reactivity.

  • Pyrrolidinone ring :

    • The carbonyl group participates in hydrogen bonding, affecting solubility and reactivity.

  • Cyclopropyl group :

    • Strain in the cyclopropane ring enhances reactivity in ring-opening reactions.

Reaction Conditions

Reaction TypeTypical ReagentsConditions
MethylationMeI, K₂CO₃Acetonitrile, rt
ReductionLiAlH₄Diethyl ether, reflux
HydrolysisHCl/H₂OHeated aqueous solution

Comparative Analysis of Related Compounds

CompoundStructural FeaturesKey Reactions
5-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-2-carboxamideChloro-thiophene, pyrrolidinoneHydrolysis of amide, cyclopropyl ring-opening
5-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)thiophene-2-sulfonamideHydroxymethyl-cyclopropyl, sulfonamideThiophene substitution, cyclopropyl ring-opening
N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}thiophene-2-sulfonamidePyridine-pyrrolidinone fusion, sulfonamidePyrrolidinone ring-opening, sulfonamide methylation

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the potential of thiophene-based sulfonamides in combating multidrug-resistant pathogens. The compound has shown promising antimicrobial activity against various Gram-positive and Gram-negative bacteria, including:

Pathogen Type Activity
Escherichia coliGram-negativeInhibited growth
Klebsiella pneumoniaeGram-negativeInhibited growth
Staphylococcus aureusGram-positiveInhibited growth
Pseudomonas aeruginosaGram-negativeInhibited growth

The compound's structural features contribute to its efficacy against resistant strains, making it a candidate for further development into therapeutic agents targeting hospital-acquired infections .

Anticancer Applications

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide has also been evaluated for its anticancer properties. Preliminary investigations indicate that it may exhibit cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent studies:

Cancer Cell Line IC50 Value (μM) Effect Observed
Acute Lymphoblastic Leukemia0.3Significant cytotoxicity
Neuroblastoma0.5–1.2Moderate cytotoxicity
Breast CancerNot specifiedApoptotic effects observed

These results suggest that the compound may selectively target cancer cells while sparing normal cells, a crucial aspect for therapeutic applications .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its biological activity. Modifications to the cyclopropyl and thiophene moieties can significantly influence the compound's potency and selectivity. For instance, variations in substituents on the thiophene ring have been shown to enhance antimicrobial activity, providing insights into potential synthetic pathways for developing more effective derivatives .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on a series of thiophene-based sulfonamides demonstrated that modifications to the sulfonamide group improved activity against resistant bacterial strains, suggesting a promising direction for drug development.
  • Anticancer Activity Assessment : In vitro tests on various cancer cell lines revealed that this compound exhibited potent anticancer properties, with low IC50 values indicating high efficacy against specific types of cancer.

Mechanism of Action

The mechanism of action of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-methylthiophene-2-sulfonamide
  • N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)naphthalene-2-sulfonamide

Uniqueness

Compared to similar compounds, N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide stands out due to its unique combination of a cyclopropyl group, pyrrolidinone ring, and thiophene sulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse scientific literature.

Chemical Structure and Properties

This compound belongs to a class of compounds that incorporate both a pyrrolidine and thiophene moiety, which are known for their diverse biological activities. The molecular weight of this compound is approximately 295.28 g/mol, as computed by PubChem .

Synthesis

The synthesis of thiophene derivatives, including this compound, typically involves the reaction of thiophene with various electrophiles in the presence of appropriate catalysts. Research indicates that these compounds can be synthesized through multi-step processes involving sulfonation reactions that enhance their biological properties .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. In vitro tests using A549 human lung adenocarcinoma cells revealed that this compound significantly reduces cell viability, indicating its potential as an anticancer agent. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, similar to other known anticancer compounds .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA54915.2Induction of apoptosis; G2/M arrest
Compound 21 (reference)A54910.5Apoptosis; tubulin polymerization inhibition

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The compound's ability to inhibit bacterial growth suggests it could be a candidate for developing new antibiotics .

Table 2: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Methicillin-resistant Staphylococcus aureus8
Klebsiella pneumoniae16

Case Studies

A study conducted by researchers focused on the structure–activity relationship (SAR) of various thiophene derivatives, including this compound. The findings indicated that modifications to the thiophene ring could enhance both anticancer and antimicrobial activities. Compounds with electron-withdrawing groups demonstrated increased potency against cancer cell lines while maintaining low toxicity towards normal cells .

Q & A

Q. What are the recommended synthetic routes for preparing N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves coupling thiophene-2-sulfonamide with a functionalized pyrrolidinone intermediate. Key steps include:

  • Cyclopropane introduction : Use cyclopropanation reagents (e.g., Simmons-Smith conditions) or pre-functionalized cyclopropylamine derivatives.
  • Sulfonamide formation : React thiophene-2-sulfonyl chloride with the pyrrolidinone amine under basic conditions (e.g., pyridine or Et3_3N) .
  • Yield optimization : Control stoichiometry (1.2:1 sulfonyl chloride:amine), use anhydrous solvents (e.g., DCM or THF), and monitor reaction progress via TLC or LC-MS.
    Reference Data :
StepReagents/ConditionsYield Range
CyclopropanationZn-Cu/CH2_2I2_2, Et2_2O60-75%
SulfonylationThiophene-2-sulfonyl chloride, Et3_3N, DCM70-85%

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : 1^1H and 13^{13}C NMR to confirm regiochemistry of the cyclopropyl-pyrrolidinone moiety (e.g., δ ~1.0–1.5 ppm for cyclopropane protons) .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. Key parameters:
    • Resolution < 1.0 Å for accurate cyclopropane ring geometry.
    • Hydrogen-bonding analysis (e.g., N–H···O interactions involving sulfonamide and pyrrolidinone) .
  • HRMS : Confirm molecular formula (e.g., [M+H]+^+ for C11_{11}H15_{15}N2_2O3_3S2_2).

Q. What are the primary biological targets of thiophene-sulfonamide derivatives in academic research?

Methodological Answer: Thiophene-sulfonamides are explored as:

  • Kinase inhibitors : Targeting ATP-binding pockets (e.g., PknA/PknB in Mycobacterium tuberculosis with Ki < 8 nM for selective derivatives) .
  • Antifolate agents : Inhibiting AICARFT (e.g., LSN 3213128, IC50_{50} < 10 nM in cancer xenografts) .
  • Antimalarials : Blocking parasite transmission via sulfonamide-mediated enzyme inhibition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in inhibitory potency among analogs?

Methodological Answer: Case study: A derivative with 5-cyclopropyl-pyrazole substitution showed Ki < 1 nM for PknB, while a methyl-pyrazole analog had Ki > 4000 nM . Resolution steps :

Computational docking : Compare binding poses in PknB’s hydrophobic pocket (e.g., cyclopropane’s steric fit vs. methyl group’s suboptimal placement).

Thermodynamic analysis : Measure ΔG binding via ITC to quantify entropy/enthalpy trade-offs.

Crystallography : Resolve ligand-protein interactions (e.g., hydrogen bonds with sulfonamide’s SO2_2 group).

Q. What experimental strategies address crystallographic disorder in the cyclopropane-pyrrolidinone moiety?

Methodological Answer: Disorder often arises from cyclopropane’s strain-induced conformational flexibility. Mitigation strategies:

  • Low-temperature data collection (100 K) to reduce thermal motion.
  • Occupancy refinement : Use SHELXL’s PART instruction to model alternative conformers (e.g., 60:40 occupancy split) .
  • Twinned data handling : Apply HKLF5 in SHELXL for twin refinement (α/β angle deviations < 5°).

Q. How are in vivo efficacy models designed to evaluate this compound’s antitumor potential?

Methodological Answer: Xenograft protocol (adapted from ):

  • Animal model : Nude mice implanted with AICARFT-overexpressing tumors (e.g., HCT-116 colorectal).

  • Dosing : 10–50 mg/kg compound (oral gavage, q.d. for 21 days).

  • Endpoint analysis :

    ParameterMethodTarget Outcome
    Tumor volumeCaliper measurements≥50% reduction vs. control
    ZMP levelsLC-MS/MS2–3 fold elevation
    ToxicitySerum ALT/AST≤2× baseline

Q. What mechanistic insights explain the compound’s selectivity between homologous enzymes (e.g., PknA vs. PknB)?

Methodological Answer: Selectivity arises from divergent active-site residues :

  • PknB : Hydrophobic subpocket accommodates cyclopropane (e.g., Val95, Leu134), enhancing van der Waals interactions.
  • PknA : Polar residues (e.g., Asp78, Glu112) repel the nonpolar cyclopropane group.
    Validation :
  • Alanine scanning mutagenesis : Replace Val95 in PknB with Ala → 10-fold potency drop.
  • MD simulations : Compare ligand residence times (≥100 ns trajectories).

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